Chromotrope FB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

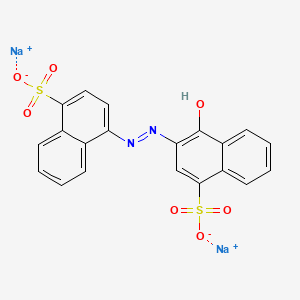

Molecular Formula |

C20H12N2Na2O7S2 |

|---|---|

Molecular Weight |

502.4 g/mol |

IUPAC Name |

disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O7S2.2Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |

InChI Key |

YSVBPNGJESBVRM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Biological Interactions of Chromotrope FB: A Review of Toxicological and Immunomodulatory Evidence

Despite its widespread use as a coloring agent in various industries, the specific pharmacological mechanism of action of Chromotrope FB (also known as Carmoisine or Acid Red 14) remains largely uncharacterized in scientific literature. However, several studies have investigated its biological effects, primarily focusing on its toxicological profile and interactions with cellular systems. This technical guide consolidates the available evidence on the biological and toxicological impacts of this compound, providing insights for researchers, scientists, and drug development professionals.

Toxicological Profile of this compound

Studies on murine models have indicated that high doses of this compound can induce significant toxicological effects, particularly impacting the liver and kidneys. Long-term oral administration has been associated with alterations in hematological parameters and changes in the expression of genes related to apoptosis and cell survival.

Quantitative Toxicological Data

The following table summarizes the key findings from a toxicological study in mice orally administered with this compound.

| Parameter | Dose Group | Observation | Implication |

| Hematology | High Dose | Significant increase in platelet, white blood cell, and monocyte counts | Potential for inflammatory or hematopoietic disruption |

| High Dose | Drastic decrease in hemoglobin and red blood cell counts | Suggests potential for anemia or erythropoietic toxicity | |

| Serum Biochemistry | High Dose | Significant increase in Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) | Indication of hepatotoxicity |

| High Dose | Significant increase in urea (B33335) and creatinine (B1669602) levels | Suggestion of renal impairment | |

| Gene Expression (Liver) | High Dose | Intensively increased expression of Bcl-x and PARP | Possible dysregulation of apoptosis |

| High Dose | Decreased expression of p53 | Potential for compromised tumor suppression |

Experimental Protocol: Murine Toxicity Study

The toxicological assessment of this compound in mice typically involves the following steps:

-

Animal Model: Male and female albino mice are used.

-

Dosing: this compound is administered orally at various doses, often including a control group receiving the vehicle, a low-dose group, a medium-dose group, and a high-dose group. The duration of administration is typically long-term (e.g., 90-120 days).

-

Sample Collection: At the end of the study period, blood samples are collected for hematological and serum biochemical analysis. Liver tissue is also harvested for gene expression analysis.

-

Analysis:

-

Hematology: Standard hematological parameters are measured using an automated analyzer.

-

Serum Biochemistry: Liver and kidney function markers are quantified using standard enzymatic and colorimetric assays.

-

Gene Expression: The expression levels of target genes (e.g., Bcl-x, PARP, p53) in liver tissue are determined using Reverse Transcription Polymerase Chain Reaction (RT-PCR).

-

Immunomodulatory Effects: Inhibition of Neutrophil Activity

In vitro studies have demonstrated that this compound can exert inhibitory effects on the function of human neutrophils, key cells of the innate immune system. This suggests a potential, though not fully understood, immunomodulatory role.

Effect on Oxygen-Free Radical Production

This compound has been shown to significantly inhibit the production of oxygen-free radicals by isolated human neutrophils.[1] This effect was observed to be concentration-dependent.[1]

Experimental Protocol: Neutrophil Oxygen-Free Radical Production Assay

The assessment of this compound's effect on neutrophil activity is conducted as follows:

-

Neutrophil Isolation: Polymorphonuclear leukocytes (neutrophils) are isolated from fresh human blood samples.

-

Incubation: The isolated neutrophils are incubated with varying concentrations of this compound.

-

Stimulation: The neutrophils are then stimulated to produce oxygen-free radicals using a stimulant such as phorbol (B1677699) myristate acetate (B1210297) (PMA).

-

Detection: The production of oxygen-free radicals is measured using a chemiluminescence assay. The intensity of the light emitted is proportional to the amount of free radicals produced.

-

Analysis: The inhibitory effect of this compound is determined by comparing the chemiluminescence signal in the presence and absence of the compound.

Conclusion and Future Directions

The currently available scientific literature does not provide a detailed mechanism of action for this compound in a pharmacological context. The existing research is primarily focused on its toxicological properties as a food additive. Studies indicate potential for hepatotoxicity, renal toxicity, and hematological disturbances at high doses, possibly through the modulation of apoptotic pathways.[2] Furthermore, in vitro evidence suggests an inhibitory effect on neutrophil-mediated inflammatory responses.[1]

For researchers, scientists, and drug development professionals, it is crucial to recognize the gap in knowledge regarding the specific molecular targets and signaling pathways affected by this compound. Future research should aim to:

-

Identify the direct molecular targets of this compound within cells.

-

Elucidate the signaling pathways modulated by this compound that lead to the observed toxicological and immunomodulatory effects.

-

Conduct comprehensive dose-response studies to establish a clearer safety profile and to distinguish between toxicological and potential therapeutic concentrations.

A deeper understanding of its mechanism of action is imperative to fully assess the risks and potential applications of this compound and its derivatives.

References

Chromotrope FB chemical properties and structure

An In-depth Examination of the Chemical Properties, Structure, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

Introduction

Chromotrope FB, also known by several synonyms including Acid Red 14, Azorubine, and Carmoisine, is a synthetic azo dye belonging to the class of monoazo compounds.[1][2] Its vibrant red color arises from the presence of an azo (-N=N-) functional group connecting two substituted naphthalene (B1677914) rings.[3][4] this compound is water-soluble and appears as a reddish-brown to dark maroon powder.[5][6] While historically used in food, cosmetics, and textiles, its application in food is now restricted in some countries.[5] In the realm of scientific research, this compound is utilized in various staining applications, including for fatty substances, and in studies related to cell cultures and enzymatic activity.[2][6] This technical guide provides a detailed overview of the chemical properties, structure, synthesis, purification, and analytical methodologies of this compound.

Chemical Structure and Properties

This compound is the disodium (B8443419) salt of 4-hydroxy-3-((4-sulfonato-1-naphthalenyl)azo)-1-naphthalenesulfonic acid. The molecule possesses two sulfonate groups, which impart its water solubility.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | Disodium 4-hydroxy-3-[(E)-(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | [7] |

| Synonyms | Acid Red 14, C.I. 14720, Azorubine, Carmoisine | [7] |

| CAS Number | 3567-69-9 | |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | |

| Molecular Weight | 502.43 g/mol | |

| Appearance | Reddish-brown to dark maroon powder | [5] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in water | [5] |

| UV-Vis λmax | 220 nm, 320 nm, 515 nm (in water) | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with a suitable aromatic compound. In this case, 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) is diazotized and then coupled with 4-hydroxynaphthalene-1-sulfonic acid (Neville-Winther acid).[5]

Materials:

-

4-aminonaphthalene-1-sulfonic acid (naphthionic acid)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

4-hydroxynaphthalene-1-sulfonic acid (Neville-Winther acid)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

Procedure:

Part 1: Diazotization of 4-aminonaphthalene-1-sulfonic acid

-

In a 250 mL beaker, prepare a suspension of 0.1 mol of 4-aminonaphthalene-1-sulfonic acid in 100 mL of water.

-

Add 0.1 mol of concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 0.1 mol of sodium nitrite in 50 mL of cold water.

-

Slowly add the sodium nitrite solution to the cold suspension of 4-aminonaphthalene-1-sulfonic acid, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete diazotization. The formation of the diazonium salt may result in a clear solution or a fine suspension.

Part 2: Azo Coupling

-

In a separate 500 mL beaker, dissolve 0.1 mol of 4-hydroxynaphthalene-1-sulfonic acid in 100 mL of a 10% sodium hydroxide solution.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the alkaline solution of 4-hydroxynaphthalene-1-sulfonic acid with vigorous stirring.

-

Maintain the temperature below 10 °C and ensure the reaction mixture remains alkaline by adding more sodium hydroxide solution if necessary.

-

A deep red precipitate of this compound will form.

-

Continue stirring the reaction mixture for 1-2 hours to ensure the coupling reaction is complete.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent to remove unreacted starting materials and byproducts.

Materials:

-

Crude this compound

-

Water

-

Sodium chloride (NaCl)

Procedure:

-

Transfer the crude this compound precipitate to a large beaker.

-

Add a minimal amount of hot water to dissolve the dye. The solubility of this compound is higher in hot water.

-

If there are insoluble impurities, perform a hot gravity filtration.

-

To the hot, filtered solution, add sodium chloride to "salt out" the dye, which decreases its solubility.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining water-soluble impurities.

-

Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Methods

1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of this compound, based on its absorption of light in the ultraviolet and visible regions.

Experimental Protocol:

-

Instrument: A standard UV-Vis spectrophotometer.

-

Solvent: Deionized water.

-

Sample Preparation: Prepare a stock solution of this compound in deionized water of a known concentration (e.g., 100 mg/L). From this stock solution, prepare a series of dilutions to obtain a calibration curve if quantitative analysis is required. For qualitative analysis, a dilute solution exhibiting an absorbance in the range of 0.2-0.8 AU is suitable.

-

Procedure:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range to scan from 200 to 800 nm.

-

Use deionized water as the blank to zero the instrument.

-

Rinse the cuvette with the this compound solution and then fill it.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

-

Expected Results: The UV-Vis spectrum of this compound in water typically shows three absorption maxima (λmax) at approximately 220 nm, 320 nm, and 515 nm.[4] The peak at 515 nm in the visible region is responsible for its red color.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Absorption Bands:

-

~3400 cm⁻¹: Broad O-H stretching vibration from the hydroxyl group and any absorbed water.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1630 cm⁻¹: N=N stretching vibration of the azo group.

-

~1450-1580 cm⁻¹: Aromatic C=C stretching vibrations of the naphthalene rings.

-

~1180-1250 cm⁻¹ and ~1030-1080 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonate groups.

-

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for its quantitative determination. A reverse-phase method is typically employed.

Experimental Protocol:

-

Instrument: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent such as acetonitrile (B52724) or methanol. A common mobile phase could be a mixture of acetonitrile and water containing a small amount of an acid like phosphoric acid to improve peak shape.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at the λmax of this compound in the visible region (e.g., 515 nm) for selectivity and sensitivity.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a suitable concentration (e.g., 10-50 mg/L). Filter the sample through a 0.45 µm syringe filter before injection.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the sample solution (e.g., 20 µL).

-

Run the chromatogram and record the retention time and peak area of this compound.

-

For quantitative analysis, a calibration curve should be prepared using standard solutions of known concentrations.

-

4. Use as a Complexometric Indicator

This compound can be used as a metallochromic indicator in complexometric titrations, for example, in the determination of zinc (II) ions with EDTA. The color change at the endpoint is due to the displacement of the indicator from its metal complex by the stronger chelating agent, EDTA.

Experimental Protocol for the Titration of Zinc (II):

-

Reagents:

-

Standardized 0.01 M EDTA solution.

-

Zinc (II) solution of unknown concentration.

-

This compound indicator solution: Dissolve 0.1 g of this compound in 100 mL of distilled water.

-

Ammonia-ammonium chloride buffer solution (pH 10).

-

-

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the zinc (II) solution into a 250 mL Erlenmeyer flask.

-

Add approximately 100 mL of distilled water.

-

Add 2-3 mL of the pH 10 buffer solution to maintain the desired pH for the titration.

-

Add a few drops of the this compound indicator solution. The solution should turn a color indicative of the zinc-indicator complex.

-

Titrate the solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the color of the solution sharply changes to the color of the free indicator.

-

Record the volume of EDTA used and calculate the concentration of zinc (II) in the sample.

-

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this azo dye. The structured data and step-by-step methodologies for synthesis, purification, and analysis aim to facilitate reproducible and accurate experimental work. The inclusion of visualizations for the chemical structure and synthesis workflow further enhances the understanding of this compound.

References

- 1. rjlbpcs.com [rjlbpcs.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. athabascau.ca [athabascau.ca]

- 4. researchgate.net [researchgate.net]

- 5. C.I. Acid Red 14 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gspchem.com [gspchem.com]

- 7. C.I. Acid Red 14 | SIELC Technologies [sielc.com]

- 8. Separation of C.I. Acid Red 114 parent on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Synonyms for Chromotrope FB in scientific literature

An In-depth Technical Guide to Chromotrope FB and Its Synonyms in Scientific Literature

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This guide provides a comprehensive overview of this compound, a widely used synthetic azo dye, and its various synonyms encountered in scientific and commercial literature. This document aims to clarify the nomenclature, provide key quantitative data, and outline relevant experimental contexts.

Nomenclature and Identification

This compound is known by a multitude of names, which can often lead to confusion when consulting different sources. The following table summarizes the primary synonyms and identifiers for this compound, facilitating cross-referencing across diverse datasets and publications.

| Identifier Type | Identifier | Source |

| Common Name | This compound | |

| Synonym | Acid Red 14 | [1] |

| Synonym | Azorubine | [1] |

| Synonym | Carmoisine | [1] |

| Synonym | Mordant Blue 79 | |

| IUPAC Name | disodium 4-hydroxy-3-[(E)-(4-sulfonato-1-naphthyl)diazenyl]naphthalene-1-sulfonate | [1] |

| Systematic Name | Disodium 4-hydroxy-3-[(4-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonate | |

| Colour Index (C.I.) Name | C.I. 14720 | [1][2] |

| CAS Number | 3567-69-9 | [1] |

| E Number (Food Additive) | E122 | [1] |

| Other Synonyms | Food Red 3, Azorubin S, Brillantcarmoisin O, Azo Rubine, Brilliant Crimson Red, Carmoisine B, Cilefa Rubine R, Crimson 2EMBL, Crimson EMBL, Diadem Chrome Blue G, Diadem Chrome Blue R, Edicol Supra Carmoisine W, Edicol Supra Carmoisine WS, Eniacid Brilliant Rubine 3B | [1][3] |

Physicochemical Data

The following table presents key quantitative data for this compound, essential for experimental design and data interpretation in research and development.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [1][4] |

| Molecular Weight | 502.43 g/mol | |

| Appearance | Red to maroon powder or reddish-brown crystals | [1][4] |

| Melting Point | >300 °C (decomposes) | [1] |

| Solubility in Water | 120 g/L | [1] |

| Absorption Maxima (λmax) | 515 nm (primary), 383 nm (secondary) in water | |

| Molar Extinction Coefficient (ε) | ≥14,500 L·mol⁻¹·cm⁻¹ at 513-519 nm (in H₂O at 0.03 g/L) |

Experimental Protocols and Applications

This compound and its synonyms find application in various scientific domains, from histology to analytical chemistry.

Histological Staining

While specific detailed protocols are proprietary and vary by application, this compound is utilized in diagnostic assays, hematology, and histology. Its anionic nature allows it to bind to positively charged components within biological tissues.

Manufacturing Method

The synthesis of this compound involves a standard azo coupling reaction:

-

Diazotization: 4-Aminonaphthalene-1-sulfonic acid is diazotized using sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures.

-

Coupling: The resulting diazonium salt is then coupled with 4-Hydroxynaphthalene-1-sulfonic acid under alkaline conditions to yield the final this compound dye.[2][5]

Analytical Standard

Carmoisine (a synonym for this compound) is employed as an analytical reference standard for the quantification of this analyte in food samples using techniques such as spectrophotometry and high-performance liquid chromatography (HPLC).

Visualizing the Nomenclature

The following diagram illustrates the relationship between the primary name, this compound, and its most common synonyms and key identifiers.

Caption: Relationship between this compound and its synonyms.

References

A Technical Guide to the Applications of Chromotrope FB in Histological Staining

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Chromotrope FB, a synthetic azo dye, and its principal applications in modern histology. It details the dye's physicochemical properties, its role in key staining methodologies, and the underlying mechanisms of action that make it invaluable for differentiating tissue components.

Physicochemical Properties of this compound

This compound, also known as Acid Red 14, is an anionic monoazo dye valued for its vibrant red color and its utility as a plasma and cytoplasmic stain.[1] Its properties are summarized below.

| Property | Value | Reference(s) |

| Synonyms | Acid Red 14, Mordant Blue 79, Azorubine, Carmoisine | [1][2][3] |

| Colour Index (C.I.) No. | 14720 | [2] |

| CAS Number | 3567-69-9 | [2] |

| EC Number | 222-657-4 | [2] |

| Empirical Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [2] |

| Molecular Weight | 502.43 g/mol | [2] |

| Appearance | Bright orange-red powder | [1] |

| Melting Point | >275 °C | [2] |

| Absorption Maxima (λmax) | 513-519 nm, 320-326 nm, 214-220 nm (in H₂O) |

Core Applications in Histology

This compound is predominantly used as a component of polychromatic staining solutions, most notably in trichrome methods designed to differentiate muscle and cytoplasm from collagenous connective tissue.

Gomori's One-Step Trichrome Stain

The most prominent application of this compound is as the primary plasma stain in Gomori's trichrome method.[4][5] This one-step technique is highly valued in pathology for assessing fibrosis in liver and kidney biopsies, as well as for diagnosing certain muscle pathologies, such as mitochondrial myopathies.[5][6]

In this method, this compound is combined with a connective tissue fiber stain (e.g., Fast Green FCF or Aniline Blue) in a solution containing phosphotungstic acid and glacial acetic acid.[4][5] The resulting differential staining pattern is as follows:

-

Nuclei: Black or blue-black (from the hematoxylin (B73222) counterstain)

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen, Mucin: Green or Blue

Masson's Trichrome Stain (Substitute)

While Masson's Trichrome traditionally uses Biebrich Scarlet or Xylidine Ponceau as the red cytoplasmic stain, Chromotrope 2R (a closely related dye) can be used as a replacement.[7][8] This highlights the utility of chromotrope dyes in multi-step trichrome procedures where sequential staining and differentiation are required.

Lendrum's Method for Eosinophils

A specialized application involves using Chromotrope 2R in a phenol (B47542) solution to specifically stain the granules of eosinophils a bright red, making them easily identifiable.[7][9]

Mechanism of Staining in Trichrome Methods

The efficacy of trichrome staining relies on the differential binding of acid dyes of varying molecular sizes, which is controlled by tissue permeability and the use of a polyacid, such as phosphotungstic acid.[10]

-

Initial Staining: All tissue elements are initially stained by the small, red anionic dye (this compound).

-

Role of Phosphotungstic Acid: The large phosphotungstic acid anions are believed to displace the red dye from tissues with high permeability, such as collagen fibers. However, in denser tissues like cytoplasm and muscle, the red dye is trapped and remains.

-

Counterstaining: A larger anionic counterstain (Aniline Blue or Fast Green FCF) is then introduced. This large molecule can now bind to the collagen fibers from which the smaller red dye was displaced, staining them blue or green.

This selective displacement and sequential staining result in the characteristic red-on-blue/green contrast that is the hallmark of trichrome techniques.

Experimental Protocols

The following are detailed protocols for the most common applications of this compound.

Protocol 1: Gomori's One-Step Trichrome for Paraffin Sections

This protocol is adapted from standard histological procedures for formalin-fixed, paraffin-embedded (FFPE) tissue.[6][11][12]

A. Reagent Preparation:

-

Bouin's Fluid: Saturated Picric Acid (75 ml), Formalin (25 ml), Glacial Acetic Acid (5 ml).

-

Weigert's Iron Hematoxylin: Mix equal parts of Solution A (1% Hematoxylin in 95% Ethanol) and Solution B (4% Ferric Chloride in distilled water containing 1% HCl). This working solution is stable for several days.[12]

-

Gomori's Trichrome Stain Solution:

-

Differentiating Solution: 0.2% - 1% Acetic Acid in distilled water.[11][12]

B. Staining Procedure:

-

Deparaffinize sections and rehydrate to distilled water.[11][12]

-

Mordanting: Place slides in Bouin's Fluid, preheated to 56°C, for 1 hour. (This step is optional for formalin-fixed tissue but improves stain quality).[11][12]

-

Rinse in running tap water until the yellow color is completely removed (5-10 minutes).[12]

-

Nuclear Staining: Stain in working Weigert's Iron Hematoxylin for 10 minutes.[12]

-

Rinse in running tap water for 5-10 minutes.[12]

-

Trichrome Staining: Immerse slides in the Gomori's Trichrome stain solution for 15-20 minutes.[11][12]

-

Differentiation: Rinse briefly in 0.2% Acetic Acid solution for a few seconds to 1 minute.[11][12]

-

Dehydration: Dehydrate rapidly through 95% ethanol (B145695) and two changes of absolute ethanol.[4][11]

-

Clearing: Clear in three changes of xylene or a xylene substitute.[4][11]

-

Mounting: Mount with a resinous mounting medium.

Protocol 2: Modified Gomori's Trichrome for Frozen Sections

This protocol is designed for snap-frozen muscle tissue sections cut on a cryostat.[4][5]

A. Sample Preparation:

-

Cut 10-16 µm sections from snap-frozen tissue blocks in a cryostat.[4][5]

-

Mount on coverslips or slides. Fixation is generally not required.[4][5]

B. Staining Procedure:

-

Nuclear Staining: Immerse sections in Harris Hematoxylin for 5 minutes.[5]

-

Wash thoroughly with tap water.[5]

-

Trichrome Staining: Immerse in Gomori's Trichrome solution for 10 minutes.[5]

-

Differentiation: Dip slides briefly in 0.2% Acetic Acid.[5]

-

Dehydration: Transfer directly to 95% ethanol, followed by two changes of 100% ethanol.[5]

-

Clearing: Clear in two changes of xylene for 5 minutes each.[5]

-

Mounting: Mount with a suitable organic mounting medium.[5]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Gomori's Trichrome staining procedure for paraffin-embedded sections.

Figure 1: Workflow for Gomori's One-Step Trichrome Staining.

Conclusion

This compound is a cornerstone dye in diagnostic and research histology. Its role as the red component in Gomori's One-Step Trichrome stain makes it indispensable for the visualization of cytoplasm and muscle, providing critical contrast against the green or blue-stained collagen. The reliability and vibrant results of this method ensure that this compound will remain a vital tool for researchers and pathologists investigating tissue architecture, fibrosis, and muscular diseases.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. Chromotrope® FB (C.I. 14720), 100 g, CAS No. 3567-69-9 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]

- 3. クロモトロープ FB - 4-ヒドロキシ-3-[(4-スルホ-1-ナフタレニル)アゾ]-1-ナフタレンスルホン酸二ナトリウム, アシッドレッド14 [sigmaaldrich.com]

- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 5. genecopoeia.com [genecopoeia.com]

- 6. biognost.com [biognost.com]

- 7. stainsfile.com [stainsfile.com]

- 8. microbenotes.com [microbenotes.com]

- 9. stainsfile.com [stainsfile.com]

- 10. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 11. stainsfile.com [stainsfile.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Carbol-Chromotrope Staining for Eosinophils

This guide provides a comprehensive overview of the principles, protocols, and applications of Carbol-Chromotrope staining, a highly selective histochemical technique for the identification and enumeration of eosinophils in tissue sections. Designed for researchers, pathologists, and drug development professionals, this document details the underlying mechanism of the stain and provides a robust, validated experimental protocol.

Introduction and Core Principles

The accurate detection of eosinophils in tissue is critical for the diagnosis and study of numerous inflammatory conditions, including allergic reactions, parasitic infections, and eosinophilic esophagitis. While standard Hematoxylin (B73222) and Eosin (H&E) staining can identify eosinophils, overlapping staining patterns with other granulocytes can make differentiation challenging.[1] The Carbol-Chromotrope method offers superior specificity and contrast, enabling clear and rapid identification of eosinophils.[2][3]

Clarification of Reagents: The historical method for this technique, notably Lendrum's stain, specifically utilizes Chromotrope 2R (C.I. 16570; Acid Red 29).[4][5][6] The user-specified Chromotrope FB (C.I. 14720; Acid Red 14) is a related, but distinct, monoazo dye.[7][8] Due to the extensive validation and publication history of Lendrum's method, this guide will detail the protocol using Chromotrope 2R, as it represents the standard for the "Carbol-Chromotrope" technique. The underlying principles are considered analogous for both dyes due to their nature as acid dyes.

Mechanism of Staining

The high selectivity of the Carbol-Chromotrope stain for eosinophils is based on a fundamental electrostatic interaction between the acidic dye and the highly basic proteins within eosinophil granules.[1]

-

Target Proteins : Eosinophil granules contain a crystalline core composed almost entirely of highly cationic proteins, most notably Major Basic Protein (MBP).[1][9]

-

Dye Characteristics : Chromotrope 2R is an anionic (acidic) dye.

-

Role of Phenol (B47542) : The staining solution contains phenol (carbolic acid), which serves two purposes. It lowers the pH of the solution, ensuring the amino groups on the target basic proteins are protonated (positively charged). It also acts as an "intensifier" or accentuator, promoting the uptake and binding of the dye, though the precise mechanism of this intensification is not fully elucidated.[5]

-

Selective Binding : In the acidic environment, the anionic Chromotrope 2R dye forms strong electrostatic bonds with the abundant cationic charges of MBP within the granules. This results in the intense and stable bright red staining characteristic of this method.[5] Other tissue components, which lack such a high concentration of basic proteins, do not bind the dye as strongly and remain largely unstained by it.[5]

Experimental Protocol: Lendrum's Carbol-Chromotrope Method

This protocol is adapted from the validated Lendrum's method for formalin-fixed, paraffin-embedded tissue sections.[4][5]

Reagent Preparation

-

Carbol-Chromotrope Staining Solution (0.5%) :

-

In a suitable flask, gently melt 1.0 g of phenol crystals by running warm water over the outside of the flask.

-

Add 0.5 g of Chromotrope 2R powder (C.I. 16570) to the melted phenol and mix to form a sludge.

-

Add 100 mL of distilled water and mix thoroughly until the dye is dissolved. Gentle heating may be required.[2]

-

Filter the solution before use. The solution is stable for up to two months.[4]

-

-

Mayer's Hematoxylin : For nuclear counterstaining.

-

Scott's Tap Water Substitute (optional) : For "blueing" the hematoxylin if tap water is soft or acidic.

-

Graded Alcohols : 100%, 95%, and 70% ethanol (B145695) for dehydration and rehydration.

-

Clearing Agent : Xylene or a xylene substitute.

-

Mounting Medium : A resinous mounting medium.

Staining Procedure

The entire workflow, from slide preparation to final mounting, is critical for optimal results.

Step-by-Step Method:

-

Deparaffinization and Rehydration : Bring 5 µm paraffin (B1166041) sections to water through sequential immersions in xylene and graded alcohols (100%, 95%, 70%). Rinse well in distilled water.

-

Nuclear Counterstain : Stain nuclei with Mayer's hematoxylin for 30 seconds to 5 minutes, depending on the desired intensity.[2][4]

-

Wash : Rinse gently in running tap water.

-

Blueing : Place slides in tap water (or Scott's tap water substitute) for 5 minutes until nuclei appear crisp and blue.[4]

-

Eosinophil Staining : Immerse slides in the Carbol-Chromotrope staining solution for 30 minutes.[2][5]

-

Wash : Wash well in running tap water to remove excess stain.[5]

-

Dehydration : Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol).

-

Clearing : Clear the sections in xylene or a suitable xylene substitute.

-

Mounting : Mount with a resinous mounting medium and apply a coverslip.

Expected Results

-

Eosinophil Granules : Bright, intense red.[5]

-

Nuclei : Blue.[5]

-

Erythrocytes (Red Blood Cells) : May be lightly stained pale red.[4]

-

Paneth Cell Granules : May appear brownish or rust-colored.[4]

-

Background Connective Tissue/Cytoplasm : Largely unstained or very pale pink.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the validated Lendrum's Carbol-Chromotrope protocol.

| Parameter | Reagent/Component | Value/Concentration | Incubation Time | Temperature | Source |

| Tissue Section Thickness | - | 5 µm | - | - | [2] |

| Stain Component | Chromotrope 2R | 0.5 g / 100 mL (0.5%) | 30 minutes | Room Temp (25°C) | [2][5] |

| Stain Component | Phenol | 1.0 g / 100 mL (1.0%) | 30 minutes | Room Temp (25°C) | [2][5] |

| Counterstain | Mayer's Hematoxylin | Varies by supplier | 30 seconds - 5 minutes | Room Temp (25°C) | [2][4] |

| Blueing Step | Tap Water / Scott's | - | 5 minutes | Room Temp | [4] |

Concluding Remarks

The Carbol-Chromotrope staining method, specifically using Chromotrope 2R, is a highly specific, reproducible, and cost-effective technique for the visualization and quantification of eosinophils in tissue sections.[3] Its ability to produce high-contrast staining with minimal background interference makes it superior to conventional H&E for applications requiring accurate eosinophil counts.[2] This makes it an invaluable tool in both diagnostic pathology and preclinical research involving eosinophilic inflammation.

References

- 1. Cocktail of Periodic Acid–Schiff and Papanicolaou: Novel staining technique for the identification of leukemic eosinophils – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of four staining methods for detecting eosinophils in nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biolog3.tripod.com [biolog3.tripod.com]

- 5. stainsfile.com [stainsfile.com]

- 6. stainsfile.com [stainsfile.com]

- 7. Chromotrope® FB (C.I. 14720), 25 g, CAS No. 3567-69-9 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]

- 8. This compound Dye content 50 3567-69-9 [sigmaaldrich.com]

- 9. Physiology, Major Basic Protein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Chromotrope FB for the Identification of Eosinophils in Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Chromotrope FB, also known as Chromotrope 2R or Acid Red 14, for the specific identification and quantification of eosinophils in tissue sections. This document outlines the chemical properties of the dye, its staining mechanism, detailed experimental protocols, and a comparative analysis with other common eosinophil staining techniques.

Introduction to this compound

This compound is a water-soluble monoazo dye that is effective in staining eosinophil granules, rendering them a vibrant red color.[1] Its specificity for these granulocytes makes it a valuable tool in the study of eosinophil-associated inflammatory conditions, such as allergic reactions, parasitic infections, and certain neoplastic disorders.[2] The accurate identification and enumeration of eosinophils in tissue biopsies are often crucial for diagnosis, prognosis, and monitoring therapeutic responses in various diseases.

Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | Chromotrope 2R, Acid Red 14, Mordant Blue 79[3] |

| CAS Number | 3567-69-9 |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂[4] |

| Molecular Weight | 502.43 g/mol [4] |

| Appearance | Bright orange-red powder[5] |

| Melting Point | 275 °C[3] |

| λmax | 515 nm, 383 nm[3] |

Staining Mechanism

The precise mechanism by which this compound selectively stains eosinophil granules is not fully elucidated.[1] However, it is understood that the acidic nature of the dye solution, often enhanced by the inclusion of phenol (B47542) (carbol-chromotrope), plays a critical role.[1] Eosinophil granules are rich in basic proteins, most notably Major Basic Protein (MBP). The prevailing hypothesis is that the anionic sulfonate groups of the this compound molecule form strong ionic bonds with the cationic arginine residues of MBP under acidic conditions. This interaction results in the characteristic intense red staining of the granules, which stands out against a counterstained background. The phenol in the carbol-chromotrope solution is thought to act as an accentuator, intensifying the staining of the eosinophil granules while minimizing background staining of other tissue components like muscle and collagen.[1]

Comparative Analysis of Eosinophil Staining Methods

A study by Song et al. (2018) provided a quantitative comparison of four different methods for detecting eosinophils in formalin-fixed nasal polyps: conventional Hematoxylin (B73222) and Eosin (H&E), Chromotrope 2R, Congo red, and immunohistochemistry for Major Basic Protein (MBPmAb IHC). The results demonstrated that Chromotrope 2R and Congo red provided more accurate eosinophil counts compared to H&E and MBPmAb IHC.[6][7][8] Notably, there was no significant difference in the eosinophil counts obtained with Chromotrope 2R and Congo red (P = 0.1413).[6][7][8] Chromotrope 2R and MBPmAb IHC were found to be highly specific for eosinophils with lower background staining compared to H&E and Congo red.[6][7][8]

Quantitative Comparison of Eosinophil Staining Methods

| Staining Method | Eosinophil Count (Mean ± SD) | Specificity | Background Staining | Reference |

| Hematoxylin & Eosin (H&E) | Lower than other methods (p < 0.05) | Moderate | Moderate | [6][9] |

| Chromotrope 2R | No significant difference with Congo red | High | Low | [6][9] |

| Congo Red | No significant difference with Chromotrope 2R | High | Higher than Chromotrope 2R | [6][9] |

| MBPmAb IHC | Higher than other methods (p < 0.05) | High | Low | [6][9] |

Experimental Protocols

Two established protocols for staining eosinophils with a chromotrope dye are provided below.

Lendrum's Chromotrope 2R for Eosinophils

This protocol is a widely used method for the specific demonstration of eosinophil granules.

Reagents:

-

Mayer's Hemalum: Standard formulation.

-

Carbol Chromotrope Staining Solution:

-

Chromotrope 2R: 0.5 g

-

Phenol (crystalline): 1.0 g

-

Distilled Water: 100 mL

-

Preparation: Gently melt the phenol in a flask using a warm water bath. Add the Chromotrope 2R powder and mix to form a sludge. Add the distilled water and mix thoroughly until dissolved. Filter the solution before use.[1]

-

Procedure:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Stain the nuclei with Mayer's hemalum for 5-10 minutes.

-

"Blue" the nuclei by washing in running tap water for 5 minutes or in a suitable bluing agent.

-

Place slides in the Carbol Chromotrope staining solution for 30 minutes.[1]

-

Wash thoroughly in running tap water.[1]

-

Dehydrate through graded ethanols.

-

Clear in xylene and mount with a resinous mounting medium.[1]

Expected Results:

-

Eosinophil Granules: Bright red[1]

-

Nuclei: Blue[1]

-

Erythrocytes: May be lightly stained[1]

-

Paneth Cell Granules: May be brownish[1]

Chromotrope 2R Staining for Eosinophils in Nasal Polyps

This protocol was utilized in the comparative study by Song et al. (2018).

Reagents:

-

Hematoxylin: Standard formulation for nuclear counterstaining.

-

Chromotrope 2R Staining Solution (0.5% in 1% Phenol):

-

Chromotrope 2R: 0.5 g

-

Phenol: 1.0 g

-

Distilled Water: 100 mL

-

Preparation: Dissolve 1 g of phenol in 100 mL of gently heated water, then add 0.5 g of Chromotrope 2R and stir until dissolved.[9]

-

Procedure:

-

Deparaffinize 5 µm formalin-fixed, paraffin-embedded tissue sections and rehydrate to water.

-

Stain with hematoxylin to color the nuclei.

-

Rinse in running tap water.

-

Immerse in the Chromotrope 2R staining solution. The original paper does not specify the duration, but based on Lendrum's protocol, 30 minutes is a reasonable starting point.

-

Wash in tap water.

-

Dehydrate, clear, and mount.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described staining protocols.

Caption: Workflow for Lendrum's Chromotrope 2R Staining.

Caption: Workflow for Chromotrope 2R Staining (Song et al., 2018).

Conclusion

This compound is a highly effective and specific stain for the identification of eosinophils in tissue sections. Its vibrant red staining of eosinophil granules provides excellent contrast and facilitates accurate quantification. For routine histological applications requiring clear and specific eosinophil visualization with low background, this compound, particularly in the form of a carbol-chromotrope solution, is a superior choice to conventional H&E staining and offers a reliable alternative to immunohistochemical methods. The protocols provided in this guide offer a solid foundation for the successful implementation of this technique in a research or clinical laboratory setting.

References

- 1. stainsfile.com [stainsfile.com]

- 2. Cocktail of Periodic Acid–Schiff and Papanicolaou: Novel staining technique for the identification of leukemic eosinophils – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 铬变素FB Dye content 50 % | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Comparison of four staining methods for detecting eosinophils in nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of four staining methods for detecting eosinophils in nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Chromotrope Dyes in Trichrome Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of chromotrope dyes within the context of trichrome staining, a fundamental histological technique for differentiating tissue components. While Masson's trichrome is the most widely known method, this guide will focus on the well-documented role of Chromotrope 2R in the Gomori's Trichrome stain and provide comparative data for the related dye, Chromotrope FB . This document will provide a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to aid researchers in the application and understanding of these powerful staining methods.

Introduction to Trichrome Staining

Trichrome staining is a cornerstone of histological investigation, enabling the simultaneous visualization of three distinct tissue elements: nuclei, cytoplasm, and connective tissues, particularly collagen.[1] These techniques are invaluable in assessing a wide range of pathological conditions, including fibrosis, cirrhosis, and muscular dystrophies, by highlighting the relative distribution and abundance of these components.[1] The fundamental principle of most trichrome stains involves the sequential application of different anionic dyes with varying molecular sizes and affinities for tissue structures, in conjunction with a polyacid treatment (e.g., phosphotungstic or phosphomolybdic acid). This differential staining allows for the characteristic color separation that defines trichrome methods.

Quantitative Data of Chromotrope Dyes

For reproducible and accurate staining, understanding the physicochemical properties of the dyes is essential. The following table summarizes key quantitative data for this compound and Chromotrope 2R.

| Property | This compound | Chromotrope 2R |

| Synonyms | Acid Red 14, C.I. 14720 | Acid Red 29, C.I. 16570 |

| CAS Number | 3567-69-9 | 4197-07-3 |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | C₁₆H₁₀N₂Na₂O₈S₂ |

| Molecular Weight | 502.43 g/mol | 468.37 g/mol |

| Absorption Maximum (λmax) | 513-519 nm in H₂O | 510-513 nm in Methanol |

The Role of Chromotrope 2R in Gomori's Trichrome Stain

Gomori's Trichrome is a one-step trichrome staining method that provides a brilliant and stable staining of muscle, cytoplasm, and collagen.[2][3] In this technique, Chromotrope 2R serves as the primary plasma stain, imparting a red color to muscle fibers, cytoplasm, and keratin.[2][4] It is used in a solution combined with a connective tissue fiber stain (typically Fast Green FCF or Light Green SF) and phosphotungstic acid.[2][5] The phosphotungstic acid is believed to facilitate the differential staining by acting as a mordant and by selectively removing the plasma stain from the collagen fibers, allowing the larger green or blue dye molecules to bind.[3]

Staining Mechanism Signaling Pathway

The following diagram illustrates the logical flow and key interactions during the Gomori's Trichrome staining procedure.

Caption: Logical flow of Gomori's Trichrome staining.

Experimental Protocol: Gomori's Trichrome Stain for Muscle and Collagen

This protocol is adapted from established methodologies for formalin-fixed, paraffin-embedded tissue sections.[5][6]

Reagents

-

Weigert's Iron Hematoxylin:

-

Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol (B145695)

-

Solution B: 4 ml 29% Ferric Chloride in water, 1 ml concentrated HCl, 95 ml distilled water

-

Working Solution: Mix equal parts of Solution A and B immediately before use.

-

-

Gomori's Trichrome Staining Solution:

-

0.5% Acetic Acid Solution:

-

Glacial Acetic Acid: 0.5 ml

-

Distilled Water: 99.5 ml

-

Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Rinse in distilled water.

-

-

Mordanting (for formalin-fixed tissue):

-

Nuclear Staining:

-

Stain in Weigert's Iron Hematoxylin for 10 minutes.[6]

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Trichrome Staining:

-

Place slides in Gomori's Trichrome staining solution for 15-20 minutes.[6]

-

-

Differentiation:

-

Rinse slides in 0.5% acetic acid solution for 2 minutes.[6]

-

-

Dehydration and Mounting:

-

Dehydrate through 95% ethanol and two changes of absolute ethanol.[6]

-

Clear in two changes of xylene.

-

Mount with a permanent mounting medium.

-

Expected Results

-

Nuclei: Blue to black[6]

-

Muscle fibers, cytoplasm, keratin: Red[3]

-

Collagen, mucus: Green or blue (depending on the counterstain used)[3]

Experimental Workflow Diagram

The following diagram provides a visual representation of the key steps in the Gomori's Trichrome staining protocol.

References

- 1. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]

- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 3. Gomoris Trichromie Clinisciences [clinisciences.com]

- 4. Modified Gomori's Trichrome Stain Kit - Creative Biolabs [neuros.creative-biolabs.com]

- 5. stainsfile.com [stainsfile.com]

- 6. engscientific.com [engscientific.com]

Unveiling the Role of Chromotrope Dyes in the Histological Assessment of Connective Tissue

A Technical Guide for Researchers and Drug Development Professionals

While Chromotrope FB (Acid Red 14) is a recognized histological dye, its specific application in the primary diagnosis of connective tissue disorders is not extensively documented in scientific literature. It appears there may be a common point of confusion with a related dye, Chromotrope 2R (Acid Red 29), which plays a significant role in one of the classic trichrome staining methods for differentiating connective tissue components. This technical guide will elucidate the established use of Chromotrope 2R in the context of connective tissue staining, providing detailed protocols and data for researchers, scientists, and drug development professionals.

The Significance of Trichrome Staining in Connective Tissue Analysis

Trichrome stains are invaluable histological techniques that utilize three different colored dyes to distinguish between various tissue components within a single sample.[1] These methods are particularly crucial in assessing the degree of fibrosis, where an excessive deposition of collagenous connective tissue can indicate pathological conditions in organs like the liver, kidney, and lungs.[2] By staining collagen, muscle, and cytoplasm in contrasting colors, trichrome methods provide a clear visual representation of tissue architecture and pathology.[1]

One of the most widely used trichrome techniques is the Gomori's one-step trichrome stain.[3] This method is esteemed for its ability to vividly differentiate collagen from muscle and cytoplasm, making it a cornerstone in the histological evaluation of connective tissue.[4]

Chromotrope 2R: The Red Counterstain in Gomori's Trichrome

In the Gomori's trichrome staining protocol, Chromotrope 2R serves as the red "plasma stain."[3] It effectively stains non-collagenous components, such as muscle and cytoplasm, in shades of red. This provides a stark contrast to the green or blue staining of collagen fibers, which is achieved by a second dye, typically Fast Green FCF or Aniline Blue.[3][5] The interplay of these dyes, orchestrated by a polyacid like phosphotungstic acid, allows for the precise visualization and quantification of connective tissue.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the Gomori's one-step trichrome stain utilizing Chromotrope 2R.

Table 1: Reagent Composition for Gomori's Trichrome Stain

| Reagent Component | Concentration/Amount | Purpose |

| Chromotrope 2R | 0.6 g | Stains muscle and cytoplasm red |

| Fast Green FCF | 0.3 g | Stains collagen green |

| Phosphotungstic Acid | 0.6 g | Differentiation and mordanting |

| Glacial Acetic Acid | 1.0 ml | Acidifies the staining solution |

| Distilled Water | 100 ml | Solvent |

Table 2: Key Parameters of the Staining Protocol

| Step | Reagent/Condition | Duration | Purpose |

| Fixation (Post-fixation) | Bouin's Solution | 1 hour at 56°C | Mordanting for enhanced staining |

| Nuclear Staining | Weigert's Iron Hematoxylin | 10 minutes | Stains nuclei blue to black |

| Trichrome Staining | Gomori's Trichrome Solution | 15-20 minutes | Differential staining of tissue components |

| Differentiation | 0.5% Acetic Acid Water | 2 minutes | Removes excess stain |

Experimental Protocols

Preparation of Gomori's One-Step Trichrome Staining Solution

Reagents:

-

Chromotrope 2R (C.I. 16570): 0.6 g[3]

-

Fast Green FCF (C.I. 42053) or Aniline Blue (C.I. 42755): 0.3 g[3]

-

Phosphotungstic Acid: 0.6 g[3]

-

Glacial Acetic Acid: 1.0 ml[3]

-

Distilled Water: 100 ml[3]

Procedure:

-

Dissolve the Chromotrope 2R, Fast Green FCF (or Aniline Blue), and phosphotungstic acid in the distilled water.[3]

-

Add the glacial acetic acid to the solution.[3]

-

The pH of the final solution should be approximately 3.4. Adjust with 1N NaOH if necessary.[3]

-

The solution is stable at room temperature.[3]

Staining Protocol for Paraffin-Embedded Sections

Specimen:

-

Snap-frozen or formalin-fixed, paraffin-embedded tissue sections (10-16 µm).[3]

Procedure:

-

Deparaffinize sections and hydrate (B1144303) to distilled water.[4]

-

Post-fixation (for formalin-fixed tissues): Place slides in Bouin's solution at 56°C for 1 hour to improve staining quality.[4]

-

Wash in running tap water until the yellow color from the Bouin's solution is completely removed.[4]

-

Nuclear Staining: Stain with Weigert's Iron Hematoxylin for 10 minutes.[4]

-

Wash in running tap water for 5-10 minutes.

-

Rinse in distilled water.

-

Trichrome Staining: Immerse slides in the Gomori's trichrome staining solution for 15-20 minutes.[4]

-

Differentiation: Briefly rinse in 0.5% acetic acid water for up to 2 minutes to differentiate the staining.[4]

-

Dehydration: Dehydrate the sections through graded alcohols (95% and absolute ethanol).[4]

-

Clearing: Clear in two changes of xylene.[4]

-

Mounting: Mount with a resinous mounting medium.[3]

Expected Results:

-

Nuclei: Blue to black[4]

-

Cytoplasm, Keratin, Muscle Fibers: Red[4]

-

Collagen and Mucin: Green or Blue (depending on the counterstain used)[4]

Visualizations

References

Safeguarding Researchers: A Technical Guide to Handling Chromotrope FB Powder

For Immediate Release

Researchers, scientists, and drug development professionals are advised to adhere to stringent safety protocols when handling Chromotrope FB powder, a sulfated naphthyl diazo dye. This in-depth guide synthesizes critical safety information, providing a framework for the safe utilization of this compound in a laboratory setting.

Summary of Key Safety Data

A comprehensive review of available safety data sheets (SDS) and toxicological information underscores the importance of cautious handling. The following table summarizes the key quantitative safety data for this compound.

| Parameter | Value | Species | Reference |

| Acute Toxicity | |||

| LD50 Oral | >10,000 mg/kg | Rat | [1] |

| LD50 Dermal | >2,000 mg/kg | Rat | [1] |

| Physical Properties | |||

| Melting Point | 275 °C | ||

| Flash Point | >225 °C (>437 °F) |

Hazard Identification and Risk Assessment

This compound is classified as a combustible solid and may pose a risk of dust explosion if fine dust is generated in the presence of an ignition source.[2][3] While not classified as acutely toxic, some sources indicate that as an azo dye, it may be carcinogenic, although specific human toxicity has not been established.[2] It may also cause skin and eye irritation.[1]

Personal Protective Equipment (PPE)

The consistent use of appropriate personal protective equipment is mandatory to minimize exposure. This includes, but is not limited to, safety goggles with side protection, chemical-resistant gloves (tested according to EN 374), and a lab coat.[1][4] For procedures that may generate dust, a particulate filter respirator (P1 or N95) is necessary.[1]

Safe Handling and Storage Protocols

Handling:

-

All work with this compound powder should be conducted in a well-ventilated area.[2][3]

-

Avoid all personal contact, including inhalation of dust.[2][3]

-

Employ dry clean-up procedures to prevent dust generation.[2]

-

Do not eat, drink, or smoke in areas where the powder is handled.[2][3]

-

Always wash hands thoroughly with soap and water after handling.[2][3]

Storage:

-

Store in a cool, dry, well-ventilated area.[3]

-

Store away from incompatible materials, particularly strong oxidizing agents.[1][2][5]

Emergency Procedures

Spill Response: In the event of a spill, the response should be dictated by the scale of the incident.

First Aid:

-

Inhalation: Remove the individual to fresh air. If irritation or discomfort persists, seek medical attention.[2]

-

Skin Contact: Flush the affected skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[2]

-

Eye Contact: Immediately flush eyes with water. If irritation continues, seek medical attention. Removal of contact lenses should only be done by skilled personnel.[2]

-

Ingestion: Rinse mouth with water and give a glass of water to drink. First aid is generally not required, but if in doubt, contact a Poisons Information Center or a doctor.[2]

Fire and Explosion Hazard

This compound is a combustible solid that burns with difficulty.[2][3] A significant hazard exists when fine dust is generated, as it can form an explosive mixture with air.[2][3]

-

Suitable Extinguishing Media: Water spray or fog, foam, dry chemical powder, and carbon dioxide are all suitable for extinguishing fires involving this compound.[1][2]

-

Fire Fighting Procedures: Firefighters should wear self-contained breathing apparatus and protective gloves.[2] Use a fine water spray to control the fire and cool adjacent areas.[2]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][2][3]

Toxicological Information and Experimental Protocols

The available toxicological data is primarily from animal studies.

Experimental Protocol for Acute Oral Toxicity (LD50): While the specific study is not detailed in the provided safety data sheets, the reported LD50 of >10,000 mg/kg in rats was likely determined according to standard OECD or EPA guidelines for acute oral toxicity testing.[1] This typically involves the administration of the substance to a group of fasted rats at various dose levels. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population.

Experimental Protocol for Acute Dermal Toxicity (LD50): Similarly, the dermal LD50 of >2,000 mg/kg in rats was likely established following standardized protocols.[1] This would involve the application of this compound to a shaved area of the rats' skin, which is then covered with a porous gauze dressing. The animals are observed for signs of toxicity and mortality over a specified period, and the dermal LD50 is calculated.

Conclusion

The safe handling of this compound powder in a research environment is achievable through the diligent application of the safety precautions outlined in this guide. A thorough understanding of the potential hazards, consistent use of personal protective equipment, and adherence to proper handling and emergency procedures are paramount to ensuring the well-being of all laboratory personnel.

References

Chromotrope FB: A Technical Guide to Solubility and Solution Preparation for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics and solution preparation protocols for Chromotrope FB (C.I. 14720; Acid Red 14), a versatile anionic diazo dye. Tailored for researchers, scientists, and drug development professionals, this document offers detailed methodologies and quantitative data to ensure accurate and reproducible experimental outcomes in various laboratory applications, particularly in biological staining.

Physicochemical Properties and Solubility Profile

This compound, with the molecular formula C₂₀H₁₂N₂Na₂O₇S₂, possesses a molecular weight of 502.43 g/mol .[1] It typically presents as a dark red to black powder.[2] The solubility of a compound is a critical parameter in the design of experimental protocols, influencing its bioavailability, efficacy, and delivery in both in vitro and in vivo systems.

Aqueous Solubility

This compound is readily soluble in water.[3] A safety data sheet specifies the water solubility to be approximately 115.3 g/L.[2] Commercially available preparations often note that a 0.1% (w/v) solution in water results in a clear red solution, indicating good solubility at this concentration.[4][5]

Organic Solvent Solubility

Summary of Solubility Data

| Solvent | Formula | Molar Mass ( g/mol ) | Solubility | Temperature | Notes |

| Water | H₂O | 18.02 | ~115.3 g/L[2] | Not Specified | Forms a clear red solution.[4][5] |

| Ethanol (B145695) | C₂H₅OH | 46.07 | Slightly Soluble | Not Specified | Precise quantitative data is not readily available. |

| DMSO | C₂H₆OS | 78.13 | Not Specified | Not Specified | Data not available. |

Experimental Protocols for Solution Preparation

Accurate preparation of this compound solutions is paramount for consistent results in staining procedures. The following section details a widely used protocol for the preparation of a Gomori's Trichrome staining solution, where this compound (often referred to as Chromotrope 2R in this context) serves as a key component for staining cytoplasm and muscle fibers.

Preparation of Gomori's Trichrome Staining Solution

This one-step trichrome stain is utilized to differentiate between collagen and smooth muscle fibers in tissue samples.[6]

Materials:

-

This compound (or Chromotrope 2R)

-

Fast Green FCF (or Light Green SF Yellowish)

-

Phosphotungstic Acid

-

Glacial Acetic Acid

-

Distilled Water

-

1N NaOH (for pH adjustment)

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flasks and graduated cylinders

-

Filter paper

Procedure:

-

Prepare the Staining Solution (Solution A):

-

pH Adjustment:

-

Measure the pH of the solution.

-

Adjust the pH to 3.4 using 1N NaOH.[8]

-

-

Storage:

-

Store the solution at room temperature. It is recommended to check the pH weekly.[8]

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for preparing a this compound staining solution and a general protocol for its application in tissue staining.

Caption: Preparation of Gomori's Trichrome Stain.

Caption: General Tissue Staining Protocol.

References

- 1. This compound Dye content 50 3567-69-9 [sigmaaldrich.com]

- 2. carlroth.com [carlroth.com]

- 3. Chromotrope® FB (C.I. 14720), 100 g, CAS No. 3567-69-9 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Austria [carlroth.com]

- 4. gspchem.com [gspchem.com]

- 5. gspchem.com [gspchem.com]

- 6. Gomori's trichrome Clinisciences [clinisciences.com]

- 7. stainsfile.com [stainsfile.com]

- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

Methodological & Application

Application Notes and Protocols for Chromotrope FB Staining in Muscle Biopsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromotrope FB, also known as Chromotrope 2R, is a crucial component of the modified Gomori trichrome staining technique, a cornerstone for the histological evaluation of muscle biopsies.[1][2][3] This one-step staining method is instrumental in differentiating cellular and extracellular components of muscle tissue, providing critical insights into the diagnosis of various myopathies.[1][4] The stain combines a plasma stain (Chromotrope 2R) with a connective tissue fiber stain (Fast Green FCF or Aniline Blue) in a phosphotungstic acid solution.[1][2][3] This methodology allows for the clear visualization of muscle fibers, connective tissue, nuclei, and pathological structures such as nemaline rods and "ragged red fibers" associated with mitochondrial myopathies.[4][5][6][7][8]

Principle of the Stain

The Gomori trichrome stain operates on the principle of differential affinities of tissue components for the acidic dyes in the staining solution. Phosphotungstic acid acts as a mordant, facilitating the binding of Chromotrope 2R to muscle fibers and cytoplasm, rendering them red.[1] Concurrently, tungstate (B81510) ions are specifically absorbed by collagen, which then binds to the connective tissue stain (Fast Green FCF), resulting in green or blue staining of collagen and mucus.[1] Nuclei are typically stained black or blue-black with an iron hematoxylin (B73222) solution, providing excellent contrast.

Data Presentation: Reagent Composition

The following table summarizes the quantitative data for the preparation of the Gomori trichrome staining solution containing Chromotrope 2R.

| Reagent | Amount | Notes |

| Chromotrope 2R (this compound) | 0.6 g | Plasma stain; stains muscle fibers and cytoplasm red.[3][9] |

| Fast Green FCF | 0.3 g | Connective tissue stain; stains collagen green.[3][9] Light Green SF yellowish can be used as a substitute.[9] |

| Phosphotungstic Acid | 0.6 g | Mordant.[3][9] |

| Glacial Acetic Acid | 1.0 mL | Acidifies the solution.[3][9] |

| Deionized Water | 100 mL | Solvent.[3][9] |

| 1 N NaOH | As needed | For pH adjustment.[3] |

| Final pH | 3.4 | Crucial for optimal staining. Check weekly.[3] |

Experimental Protocol

This protocol is designed for snap-frozen human striated muscle tissue sections.

Specimen Requirements:

-

Fresh or frozen muscle tissue.[2]

-

Sections should be cut at 10-16 µm in a cryostat.[3] For immunohistochemical staining, 6 µm sections are often used.[8]

-

Sections should be attached to coverslips or charged microscope slides.[2][3]

Reagents:

-

Weigert's Iron Hematoxylin or equivalent acid-resistant nuclear stain.[9]

-

Gomori's Trichrome Stain Solution (see table above).

-

0.2% Acetic Acid Solution (0.2 mL glacial acetic acid in 100 mL deionized water).[3][9]

-

Graded ethanol (B145695) solutions (e.g., 95%, 100%) for dehydration.[3]

-

Xylene for clearing.[3]

-

Resinous mounting medium (e.g., Permount).[3]

Staining Procedure:

-

Bring frozen sections to room temperature.

-

Stain the nuclei with an acid-resistant nuclear stain such as Weigert's iron hematoxylin.

-

Rinse thoroughly with distilled water.

-

Immerse the sections in the Gomori's trichrome stain solution for 5-20 minutes. The optimal time should be determined empirically for each laboratory.[9]

-

Briefly rinse with distilled water to remove excess stain.[9]

-

Rinse with 0.2% acetic acid solution to differentiate.[9]

-

Dehydrate rapidly through ascending concentrations of ethanol (e.g., 95% twice, 100% twice).[3]

-

Clear the sections in xylene (3-4 changes).[3]

-

Mount the coverslip onto a labeled glass slide using a resinous mounting medium.[3]

Expected Results:

-

Nuclei: Black[1]

-

Muscle Fibers, Cytoplasm, Keratin: Red[1]

-

Collagen, Mucus: Green or Blue[1]

-

"Ragged Red Fibers": Red granular appearance in subsarcolemmal regions.[4]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for this compound (Gomori Trichrome) staining of muscle biopsies.

Applications in Research and Drug Development

The this compound-based Gomori trichrome stain is invaluable for:

-

Diagnosis of Congenital Myopathies: It is the primary method for visualizing nemaline rods in nemaline myopathy.[5][6]

-

Identification of Mitochondrial Disorders: The stain highlights the "ragged red fibers" characteristic of mitochondrial proliferation in diseases like MELAS.[4]

-

Assessment of Muscular Dystrophies: It allows for the evaluation of endomysial fibrosis by staining the increased collagen.

-

Preclinical Studies: In drug development, this stain can be used to assess the histological impact of therapeutic interventions on muscle pathology in animal models of myopathies.

References

- 1. Gomori's trichrome Clinisciences [clinisciences.com]

- 2. cellnetix.com [cellnetix.com]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. Gömöri trichrome stain - Wikipedia [en.wikipedia.org]

- 5. Rods [neuromuscular.wustl.edu]

- 6. A rare structural myopathy: Nemaline myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscle histopathology in nebulin-related nemaline myopathy: ultrastrastructural findings correlated to disease severity and genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscle Biopsy Evaluation | Neupsy Key [neupsykey.com]

- 9. stainsfile.com [stainsfile.com]

Gomori's One-Step Trichrome Stain with Chromotrope 2R: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Gomori's one-step trichrome stain utilizing Chromotrope 2R. It is designed to guide researchers in the precise application of this histological technique for the visualization and differentiation of muscle, collagen fibers, and nuclei in tissue sections.

Introduction and Applications

Developed by George Gomori in 1950, the one-step trichrome stain is a rapid and reliable method for distinguishing between collagen and smooth muscle fibers.[1][2] Its applications are crucial in various research and drug development areas, including:

-

Fibrosis Assessment: Identifying and quantifying the increase in collagenous connective tissue in organs like the liver and kidneys is a key application.[3][4]

-

Muscle Pathology: It is widely used for muscle biopsies to identify abnormalities, such as in the study of mitochondrial myopathies where characteristic "ragged red fibers" can be observed.[2]

-

Connective Tissue Studies: The stain allows for the clear differentiation of cellular and extracellular components, aiding in the study of connective tissue disorders.

-

Drug Efficacy Studies: In preclinical studies, this stain can be used to assess the effect of therapeutic agents on tissue fibrosis and muscle integrity.

Principle of the Stain

The Gomori one-step trichrome stain is a differential staining method based on the principle of competition between dyes of different molecular sizes for tissue components.[5] The staining solution contains Chromotrope 2R (a red dye), and a green or blue aniline (B41778) dye (such as Fast Green FCF, Light Green, or Aniline Blue) in a solution of phosphotungstic acid and glacial acetic acid.[1][6]

Phosphotungstic acid plays a crucial role in this process. It is believed that the large phosphotungstate ions are readily taken up by the porous collagen fibers, which then facilitates the binding of the green or blue dye.[1][7] In contrast, the denser, less permeable cytoplasm of muscle and other cells preferentially binds the smaller red dye, Chromotrope 2R.[1][7] A nuclear stain, typically Weigert's iron hematoxylin, is used to stain the nuclei black or blue-black.[7][8]

Data Presentation: Expected Staining Results

The following table summarizes the expected color outcomes for various tissue components after performing the Gomori's one-step trichrome stain.

| Tissue Component | Expected Color (with Fast Green FCF) | Expected Color (with Aniline Blue) |

| Nuclei | Black / Blue-Black | Black / Blue-Black |

| Cytoplasm, Keratin, Muscle Fibers | Red | Red |

| Collagen, Mucus | Green | Blue |

| Erythrocytes | Red | Red |

Experimental Protocols

Two common protocols are provided below: a standard method for paraffin-embedded sections and a protocol for fresh-frozen tissue sections.

Protocol for Paraffin-Embedded Sections

This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections (4-6 µm thick).[3]

Reagents:

-

Bouin's Fluid

-

Weigert's Iron Hematoxylin (Solutions A and B)

-

Gomori's Trichrome Stain Solution (see formulation below)

-

0.5% Acetic Acid Solution

-

Ethanol (B145695) (95% and 100%)

-

Xylene or xylene substitute

-

Resinous mounting medium

Gomori's Trichrome Stain Solution Formulation:

| Component | Amount |

| Chromotrope 2R | 0.6 g |

| Fast Green FCF | 0.3 g |

| Phosphotungstic Acid | 0.6 g |

| Glacial Acetic Acid | 1.0 ml |

| Distilled Water | 100 ml |

Note: The pH of this solution should be adjusted to approximately 3.4 using 1N NaOH.[6]

Procedure:

-

Deparaffinization and Hydration:

-

Deparaffinize sections in xylene or a xylene substitute (2 changes of 3 minutes each).

-

Rehydrate through graded alcohols: 100% (2 changes of 2 minutes each), 95% (1 minute), and 70% (1 minute).

-

Rinse in distilled water.

-

-

Mordanting:

-

Nuclear Staining:

-

Trichrome Staining:

-

Stain in Gomori's Trichrome Stain solution for 15-20 minutes.[9]

-

-

Differentiation and Dehydration:

-